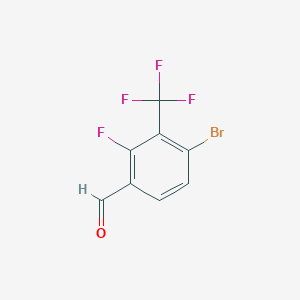
6-(Allyloxy)-2,7-DiChloro-9-(2-(hydroxyMethyl)phenyl)-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Allyloxy)-2,7-DiChloro-9-(2-(hydroxyMethyl)phenyl)-3H-xanthen-3-one is a complex organic compound with a unique structure that includes hydroxymethyl, dichloro, and allyloxy functional groups attached to a xanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2,7-DiChloro-9-(2-(hydroxyMethyl)phenyl)-3H-xanthen-3-one typically involves multiple steps, starting with the preparation of the xanthene core. The hydroxymethyl and allyloxy groups are introduced through specific reactions, such as nucleophilic substitution and allylation. The dichloro groups are usually added via chlorination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
6-(Allyloxy)-2,7-DiChloro-9-(2-(hydroxyMethyl)phenyl)-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted xanthene derivatives.
科学的研究の応用
6-(Allyloxy)-2,7-DiChloro-9-(2-(hydroxyMethyl)phenyl)-3H-xanthen-3-one has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Allyloxy)-2,7-DiChloro-9-(2-(hydroxyMethyl)phenyl)-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and allyloxy groups may play a role in binding to enzymes or receptors, while the dichloro groups can influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Xanthene: The core structure of the compound, which serves as a basis for many derivatives.
Fluorescein: A xanthene derivative commonly used as a fluorescent dye.
Rhodamine: Another xanthene derivative with applications in fluorescence microscopy and imaging.
Uniqueness
6-(Allyloxy)-2,7-DiChloro-9-(2-(hydroxyMethyl)phenyl)-3H-xanthen-3-one is unique due to the specific combination of functional groups attached to the xanthene core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
2,7-dichloro-9-[2-(hydroxymethyl)phenyl]-6-prop-2-enoxyxanthen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O4/c1-2-7-28-22-11-21-16(9-18(22)25)23(14-6-4-3-5-13(14)12-26)15-8-17(24)19(27)10-20(15)29-21/h2-6,8-11,26H,1,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGETJQNIXAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC=CC=C4CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trilithium;[(3S,4R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate;tetrahydrate](/img/structure/B8180092.png)

![[2-Bromo-5-(difluoromethyl)phenyl]boronic acid](/img/structure/B8180107.png)


![[4-Bromo-2-(difluoromethyl)phenyl]methanol](/img/structure/B8180123.png)


![[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol](/img/structure/B8180143.png)




